2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-fluorophenyl)acetamide
Description
The compound 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-fluorophenyl)acetamide is a heterocyclic derivative featuring a fused pyrrolo-triazole core substituted with a 4-chlorophenyl group at position 5 and an acetamide-linked 4-fluorophenyl moiety. This structure combines halogenated aromatic systems (Cl and F) with a bicyclic scaffold, which is characteristic of bioactive small molecules targeting enzymes or receptors via halogen bonding and π-stacking interactions.
Structural confirmation of such compounds typically relies on X-ray crystallography and software suites like SHELXL and WinGX, which are widely used for small-molecule refinement and visualization .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5O3/c19-10-1-7-13(8-2-10)25-17(27)15-16(18(25)28)24(23-22-15)9-14(26)21-12-5-3-11(20)4-6-12/h1-8,15-16H,9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQTVERLMUXYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethoxypyridine with 1-(2-bromo-4-chlorophenyl)-4-chloro-1H-1,2,3-triazole under specific conditions . The process also involves the use of 4-amino-2-fluorbenzamide and (2R)-2-aminobutanoic acid as key reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a range of substituted triazole compounds.
Scientific Research Applications
2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
Substituent Effects
Halogenation Patterns
- 4-Chlorophenyl vs. 4-Fluorophenyl : The 4-chlorophenyl group on the pyrrolo-triazole core enhances lipophilicity and electron-withdrawing effects compared to fluorine. This may improve membrane permeability but reduce solubility .
- N-(4-Fluorophenyl)acetamide: The 4-fluorophenyl acetamide substituent in the target compound contrasts with the 2,5-difluorophenyl analog in (CAS 1052561-78-0).
Table 2: Substituent Comparison
*Estimated based on analog in .
Biological Activity
The compound 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-fluorophenyl)acetamide (CAS Number: 1052561-78-0) is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula: C18H12ClF2N5O3
- Molecular Weight: 419.8 g/mol
- Structure: The compound features a pyrrolo[3,4-d][1,2,3]triazole core structure which is known for its diverse biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological potential. Key areas of interest include:
1. Antimicrobial Activity
Research indicates that derivatives of triazole compounds can exhibit significant antimicrobial properties. For instance:
- A study on similar triazole derivatives demonstrated effective antifungal activity against pathogenic strains and potential antitubercular effects .
2. Anticancer Properties
Some studies suggest that triazole derivatives may possess anticancer properties. The incorporation of specific substituents can enhance their efficacy against various cancer cell lines. For example:
- Triazole-based compounds have been shown to inhibit cancer cell proliferation in vitro through mechanisms such as apoptosis induction and cell cycle arrest.
3. Anti-inflammatory Effects
Triazole derivatives are also being explored for their anti-inflammatory effects. The presence of the pyrrolo ring system may contribute to the modulation of inflammatory pathways.
Case Study 1: Antimicrobial Evaluation
A series of experiments were conducted to evaluate the antimicrobial efficacy of triazole derivatives similar to the compound . The results indicated:
- In vitro Activity: Compounds showed significant inhibition against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC): Values ranged from 0.5 to 32 µg/mL depending on the specific derivative and pathogen tested.
Case Study 2: Anticancer Activity
In a study focusing on anticancer properties:
- Cell Lines Tested: Various human cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) were used.
- Results: The compound exhibited IC50 values in the low micromolar range (10–20 µM), indicating potent activity against these cancer types.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
